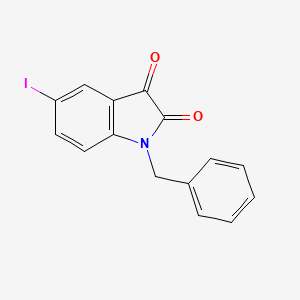
1-Benzyl-5-iodoindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-iodoindole-2,3-dione is a complex organic compound belonging to the indole family, characterized by its benzyl group and iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-iodoindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent iodination and benzyl group introduction steps are then employed to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-5-iodoindole-2,3-dione may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-iodoindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using iodine or other halogens.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of indole derivatives with reduced functional groups.
Substitution: Introduction of different substituents at the indole core.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-iodoindole-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor binding.
Medicine: Potential therapeutic applications include anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-benzyl-5-iodoindole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Methylindole
5-Iodoindole
2,3-Dioxoindole
Benzylindole derivatives
Eigenschaften
Molekularformel |
C15H10INO2 |
|---|---|
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
1-benzyl-5-iodoindole-2,3-dione |
InChI |
InChI=1S/C15H10INO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
GXSCFBFBNQZZJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)I)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


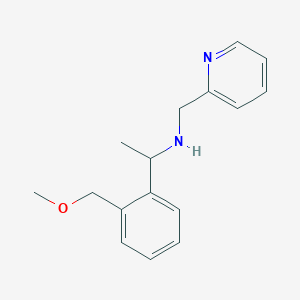
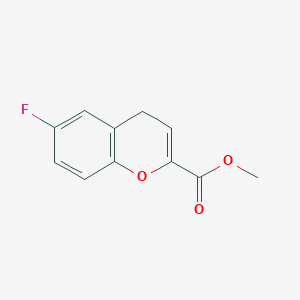

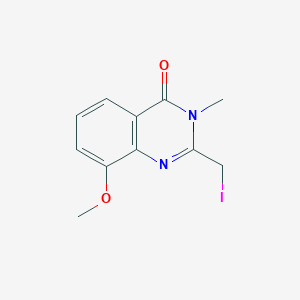
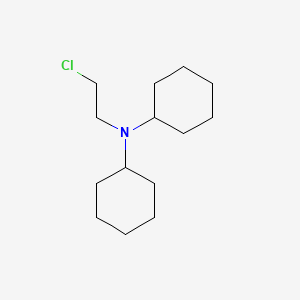
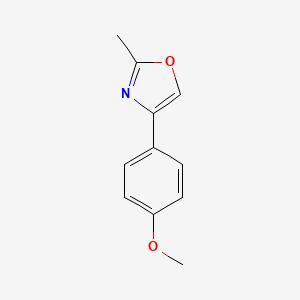
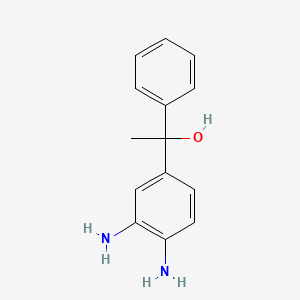
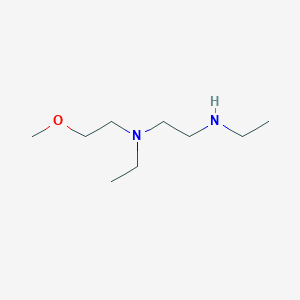
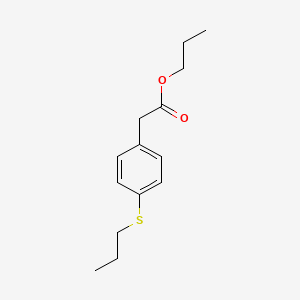
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

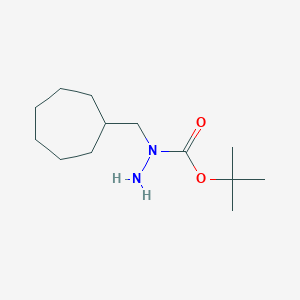
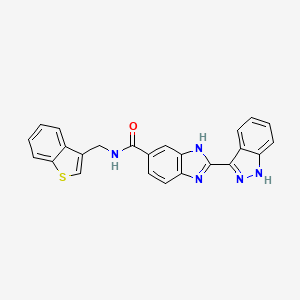
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
